Lipophilicity (XLogP3) Differential Between Unsubstituted and 4‑Methyl Pyrazole Analogs
The target compound (CAS 2098105‑72‑5) exhibits a computed XLogP3 of −0.7, whereas the 4‑methyl‑1H‑pyrazol‑1‑yl analog (CAS 2098008‑19‑4) has an XLogP3 of −0.4, a difference of +0.3 log units [1]. This shift reflects the contribution of a single methyl group to lipophilicity and directly influences predicted passive membrane permeability and non‑specific protein binding.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −0.7 |
| Comparator Or Baseline | 2-(3-Aminopropyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one (CAS 2098008-19-4): XLogP3 = −0.4 |
| Quantified Difference | ΔXLogP3 = +0.3 log units (methyl analog more lipophilic) |
| Conditions | XLogP3 algorithm (PubChem/Pipeline Pilot); computed from neutral SMILES string; identical method applied to both compounds [1]. |
Why This Matters
A difference of 0.3 log units in XLogP3 is sufficient to alter ligand efficiency indices and oral absorption potential, making the two compounds non‑equivalent in early‑stage drug discovery screening cascades.
- [1] Kuujia.com. 2-(3-Aminopropyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one – Chemical and Physical Properties. CAS 2098105-72-5. URL: https://www.kuujia.com/cas-2098105-72-5.html (accessed 2026-05-06). View Source
